molecular formula C19H22O4 B1234473 2,3-Didehydro-gibberellin A9

2,3-Didehydro-gibberellin A9

Cat. No.: B1234473
M. Wt: 314.4 g/mol
InChI Key: NJHXRWOUQCGQAV-YGNOGLJPSA-N
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Description

Overview of the Gibberellin Biosynthetic Pathway in Higher Plants

The gibberellin biosynthetic pathway in higher plants is a well-defined sequence of reactions that can be broadly divided into three stages based on the enzymes involved and their subcellular location. nih.gov The initial steps occur in the plastids, where the basic diterpenoid skeleton is formed. nih.govresearchgate.net This is followed by modifications in the endoplasmic reticulum, and the final steps to produce bioactive GAs occur in the cytoplasm. nih.gov

The universal precursors for all terpenoids, including gibberellins (B7789140), are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). caister.com In plants, two distinct pathways are responsible for the synthesis of these five-carbon building blocks: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govplos.orgrsc.org

While the MVA pathway primarily contributes to the synthesis of sterols, sesquiterpenes, and brassinosteroids, the MEP pathway is the main source of precursors for gibberellins, as well as monoterpenes, diterpenes, carotenoids, and chlorophylls. researchgate.netplos.org Although predominantly synthesized via the MEP pathway, there is evidence of some crossover between the two pathways, with the MVA pathway potentially contributing to GA biosynthesis under certain conditions. nih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.org

The first committed step in gibberellin biosynthesis is the conversion of GGDP to the tetracyclic diterpene, ent-kaurene (B36324). duke.eduportlandpress.com This two-step cyclization reaction is catalyzed by two distinct enzymes located in the plastids. duke.eduresearchgate.net First, ent-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGDP to form ent-copalyl diphosphate (CDP). researchgate.netresearchgate.net Subsequently, ent-kaurene synthase (KS) catalyzes the further cyclization of CDP to produce ent-kaurene. researchgate.netresearchgate.net These initial steps are crucial, as they form the foundational hydrocarbon skeleton of the gibberellins. researchgate.net

Enzymes Catalyzing the Formation of 2,3-Didehydro-gibberellin A9

The conversion of ent-kaurene to various gibberellins, including the precursor to this compound, involves several key enzyme families.

Following its synthesis in the plastids, ent-kaurene is transported to the endoplasmic reticulum (ER). nih.gov Here, it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases (P450s). oup.com Ent-kaurene oxidase (KO) first oxidizes ent-kaurene to ent-kaurenoic acid. nih.govoup.com This is followed by the action of ent-kaurenoic acid oxidase (KAO), which converts ent-kaurenoic acid to GA12. nih.govoup.com GA12 is the first gibberellin in the pathway and serves as a common precursor for all other GAs in higher plants. nih.gov

The later stages of the gibberellin biosynthetic pathway, which occur in the cytoplasm, are primarily catalyzed by a family of soluble enzymes known as 2-oxoglutarate-dependent dioxygenases (2ODDs). nih.govnih.govresearchgate.net These enzymes are responsible for the conversion of C20-GAs, such as GA12, into C19-GAs, which include many of the bioactive forms. nih.gov

Specifically, GA 20-oxidases (GA20ox) catalyze the removal of the C-20 carbon to convert GA12 to GA9. nih.gov The formation of this compound is a subsequent modification of GA9. In some plant species, a 2,3-desaturase activity, which is also a type of 2ODD, can introduce a double bond between carbons 2 and 3 of GA9, yielding this compound. oup.com This compound can then be further metabolized. For instance, in maize, 2,3-dehydro-GA9 has been shown to be metabolized to GA5 and trace amounts of GA7. nih.govresearchgate.net

Cellular and Subcellular Localization of Biosynthetic Processes

The biosynthesis of gibberellins is a spatially segregated process within the plant cell, requiring the transport of intermediates between different organelles. nih.govoup.com

Plastids: The initial steps, from the MEP pathway to the synthesis of ent-kaurene from GGDP, occur in the plastids. nih.govresearchgate.net

Endoplasmic Reticulum (ER): The conversion of ent-kaurene to GA12 is catalyzed by the P450 enzymes KO and KAO, which are associated with the outer membrane of the plastid and the ER. nih.govoup.comoup.com This localization facilitates the movement of the lipid-soluble ent-kaurene from its site of synthesis to the next stage of the pathway.

Cytoplasm: The final steps, involving the conversion of GA12 to GA9 and the subsequent formation of this compound by 2ODDs, take place in the cytoplasm. nih.govoup.com Some studies also suggest a nuclear localization for some of the late-stage biosynthetic enzymes, such as GA20-oxidase and GA3-oxidase. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors

EnzymeAbbreviationFunctionCellular Location
ent-copalyl diphosphate synthaseCPSGGDP → ent-copalyl diphosphatePlastid
ent-kaurene synthaseKSent-copalyl diphosphate → ent-kaurenePlastid
ent-kaurene oxidaseKOent-kaurene → ent-kaurenoic acidPlastid outer membrane/ER
ent-kaurenoic acid oxidaseKAOent-kaurenoic acid → GA12Endoplasmic Reticulum
GA 20-oxidaseGA20oxGA12 → GA9Cytoplasm
2,3-desaturase-GA9 → this compoundCytoplasm

Table 2: Subcellular Localization of the Gibberellin Biosynthetic Pathway

Cellular CompartmentBiosynthetic StageKey Intermediates/Products
PlastidEarlyIPP, DMAPP, GGDP, ent-kaurene
Endoplasmic ReticulumMiddleent-kaurenoic acid, GA12
CytoplasmLateGA9, this compound, Bioactive GAs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

InChI

InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1

InChI Key

NJHXRWOUQCGQAV-YGNOGLJPSA-N

SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O

Isomeric SMILES

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O

Origin of Product

United States

Biosynthesis of 2,3 Didehydro Gibberellin A9

Species-Specific Biosynthesis Pathways Involving 2,3-Didehydro-gibberellin A9 (e.g., in Fungi vs. Plants)

The biosynthesis of gibberellins (B7789140) (GAs), a class of diterpenoid hormones, displays significant divergence between fungi and higher plants, a classic example of convergent evolution. rothamsted.ac.uknih.gov While both kingdoms produce structurally identical GAs, the enzymatic pathways and the genes encoding them evolved independently. rothamsted.ac.uknih.govwiley.com The formation of this compound (Gibb-2-ene-1,10-dicarboxylic acid, 4a-hydroxy-1-methyl-8-methylene-, 1,4a-lactone) is integrated into these distinct metabolic grids. researchgate.netcymitquimica.com

In plants, such as Arabidopsis thaliana and maize (Zea mays), the biosynthesis of GAs occurs through a complex network involving three main classes of enzymes: terpene cyclases in the plastids, cytochrome P450 monooxygenases (P450s) on the endoplasmic reticulum, and soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs) in the cytoplasm. nih.govnih.govwikipedia.org The formation of this compound is generally understood as a side reaction or a specific metabolic conversion within the broader GA pathway. For instance, the enzyme Gibberellin 3-beta-dioxygenase 1 in rice (Oryza sativa) may possess 2,3-desaturase activity, which would catalyze the conversion of Gibberellin A9 (GA9) to this compound. uniprot.orgpax-db.org In Marah macrocarpus, this compound was found to accumulate when GA9 was incubated with enzyme preparations from the endosperm. researchgate.net This compound is then further metabolized. In maize seedlings, administered 2,3-Dehydro-GA9 was converted to Gibberellin A5 (GA5) and Gibberellin A7 (GA7), among other products. researchgate.net Similarly, in Arabidopsis, the GA4 enzyme (a 3β-hydroxylase) converts 2,3-Didehydro-GA9 into its corresponding epoxide, 2,3-oxido-GA9. nih.gov

The fungal GA biosynthetic pathway, extensively studied in Gibberella fujikuroi (the teleomorph of Fusarium fujikuroi), is more consolidated. nih.govtandfonline.com The genes for GA biosynthesis in G. fujikuroi are organized in a single gene cluster. rothamsted.ac.ukpnas.org Key enzymatic steps are catalyzed by different enzyme types compared to plants. For example, 3β-hydroxylation and C-20 oxidation, which are handled by 2-ODDs in plants, are catalyzed by P450s in the fungus. rothamsted.ac.uknih.govnih.gov The main pathway in G. fujikuroi leads to the production of gibberellic acid (GA3). pnas.orgnih.gov While the fungus produces a variety of GAs, the direct synthesis or significant accumulation of this compound is not a prominent feature of its primary GA pathway, which is geared towards GA3. The pathway can, however, produce GA9 through minor side reactions from the central precursor GA12. wiley.com The subsequent desaturation of GA9 to form this compound is not a well-documented step in this fungus, in contrast to the evidence found in various plant species.

The profound differences in the enzymes and genetic organization between the plant and fungal GA pathways underscore their independent evolutionary origins. rothamsted.ac.uknih.gov While plants exhibit a metabolic grid where compounds like this compound are formed and metabolized, the fungal pathway appears more streamlined towards specific end products like GA3.

Interactive Data Table: Enzymes and Conversions Involving this compound

This table summarizes key findings related to the biosynthesis and metabolism of this compound in different species.

SpeciesPrecursorProduct(s)Enzyme/Enzyme SystemResearch Finding
Arabidopsis thaliana2,3-Didehydro-GA92,3-oxido-GA9GA4 (3β-hydroxylase)The recombinant GA4 enzyme catalyzed the epoxidation of 2,3-Didehydro-GA9. nih.gov
Zea mays (Maize)2,3-Dehydro-GA9GA5, GA7, GA31, GA62Endogenous enzymesIn vivo feeding studies showed the metabolism of 2,3-Dehydro-GA9 into several other gibberellins. researchgate.net
Marah macrocarpusGA92,3-Didehydro-GA9Endosperm soluble enzymesIncubation of GA9 with desalted endosperm preparations led to the accumulation of 2,3-Didehydro-GA9. researchgate.net
Oryza sativa (Rice)GA92,3-Dehydro-GA9Gibberellin 3-beta-dioxygenase 1 (potential 2,3-desaturase activity)The enzyme is suggested to possess 2,3-desaturase activity, converting GA9 to 2,3-Dehydro-GA9. uniprot.orgpax-db.org

Metabolism and Catabolism of 2,3 Didehydro Gibberellin A9

Conversion to Bioactive Gibberellins (B7789140)

Gibberellin biosynthesis in higher plants proceeds through several routes, including the early-13-hydroxylation and non-13-hydroxylation pathways. genome.jpfrontiersin.org The non-13-hydroxylation pathway is responsible for the synthesis of the bioactive hormone Gibberellin A4 (GA4). genome.jpnih.gov This pathway begins with the precursor GA12 and proceeds through intermediates such as GA15, GA24, and GA9. nih.govnih.gov As 2,3-Didehydro-gibberellin A9 is derived from GA9, it is an integral component of the non-hydroxylation pathway. ebi.ac.uknih.gov

Direct conversion of this compound to the highly bioactive GA4 is not the primary observed reaction. Instead, research has shown that it serves as a substrate for other conversions. For instance, it can be an intermediate in the transformation of GA9 to Gibberellin A7 (GA7). nih.gov Furthermore, studies utilizing recombinant GA 3-oxidase enzymes have demonstrated that this compound is converted into its corresponding epoxide, 2,3-oxido-GA9, which is also known as Gibberellin A6 (GA6). researchgate.netresearchgate.netnih.gov While GA4 and Gibberellin A1 (GA1) are the major bioactive GAs in many plants, the formation of other variants like GA7 and GA6 from this compound highlights the complexity and the presence of side reactions within the GA metabolic grid. open.ac.uk

The enzymatic conversions in the later stages of gibberellin biosynthesis are primarily catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). frontiersin.orgnih.gov Two key enzyme families in this class are Gibberellin 20-oxidases (GA20ox) and Gibberellin 3-oxidases (GA3ox).

Gibberellin 20-oxidases (GA20ox): These enzymes are crucial for the earlier steps that lead to the formation of C19-GAs. nih.gov They catalyze the sequential oxidation and eventual removal of the C-20 carbon from C20-GA precursors like GA12 to produce C19-GAs, including GA9, the direct precursor to this compound. nih.govnih.gov Therefore, GA20ox activity is a rate-limiting step for the availability of the substrate needed to form this compound.

Gibberellin 3-oxidases (GA3ox): This family of enzymes is responsible for the final step in the biosynthesis of many bioactive GAs, which involves 3β-hydroxylation. nih.govmdpi.com Some GA3ox enzymes also exhibit 2,3-desaturase activity, which can catalyze the formation of this compound from GA9. researchgate.net Critically, GA3ox enzymes, such as the one encoded by the GA4 gene in Arabidopsis, have been shown to act on this compound, converting it to 2,3-oxido-GA9 (GA6). researchgate.netnih.gov

Table 1: Key Enzymes in the Metabolism of this compound

Enzyme FamilyGeneral Function in GA PathwaySpecific Role Related to this compound
Gibberellin 20-oxidases (GA20ox) Catalyze the conversion of C20-GAs to C19-GAs. nih.govProduces Gibberellin A9, the direct precursor of this compound. nih.govnih.gov
Gibberellin 3-oxidases (GA3ox) Catalyze the final 3β-hydroxylation step to form bioactive GAs. mdpi.comCan possess 2,3-desaturase activity to form this compound from GA9 and subsequently convert it to 2,3-oxido-GA9 (GA6). researchgate.netresearchgate.netnih.gov

Conversion to Gibberellin A4 and Gibberellin A1

Inactivation and Deactivation Pathways

To maintain hormonal homeostasis, plants must deactivate gibberellins. This is achieved through catabolic enzymes and conjugation mechanisms that render the GA molecules biologically inactive.

The primary mechanism for the irreversible deactivation of bioactive C19-gibberellins and their immediate precursors is 2β-hydroxylation, a reaction catalyzed by Gibberellin 2-oxidases (GA2ox). nih.govnih.govbiorxiv.org These enzymes are part of the 2-ODD superfamily and are crucial for regulating the levels of active GAs throughout plant development. nih.govmdpi.commdpi.com GA2ox enzymes from various plant species have been shown to effectively inactivate GA9, GA20, GA4, and GA1, converting them into their respective inactive 2β-hydroxylated forms (e.g., GA51 from GA9 and GA34 from GA4). nih.govmdpi.com Given that this compound is a C19-gibberellin structurally similar to GA9, it is a probable substrate for inactivation by GA2ox enzymes, although specific studies on this direct interaction are limited.

Another significant pathway for deactivating plant hormones, including gibberellins, is through conjugation. nih.govusp.br This process typically involves the covalent attachment of a sugar molecule, most commonly glucose, to the gibberellin structure. researchgate.netresearchgate.net This can result in the formation of GA-glucosyl ethers (at a hydroxyl group) or GA-glucosyl esters (at the carboxyl group). researchgate.net Conjugation increases the polarity of the GA molecule, which can lead to its sequestration in the vacuole for storage or prepare it for further degradation. researchgate.netnih.gov While this is a well-established mechanism for regulating the pool of active GAs, specific research detailing the conjugation of this compound is not extensively documented. However, it represents a plausible route for its reversible inactivation within the cell. researchgate.netusp.br

Catabolic Enzymes: Gibberellin 2-oxidases (GA2ox)

Tissue-Specific Metabolic Fates of this compound

The metabolic fate of this compound (2,3-didehydro-GA9) varies significantly depending on the plant species and the specific tissue, reflecting the diverse enzymatic activities present in different cellular environments. Research using labeled compounds has elucidated several key metabolic pathways in various plant systems, including maize seedlings, Marah macrocarpus tissues, and recombinant enzyme systems.

In studies involving seedlings of maize (Zea mays L.), radiolabeled 2,3-didehydro-GA9 was administered to normal, dwarf-1 (d1), and dwarf-5 (d5) genotypes. nih.govresearchgate.net The analysis of metabolites revealed that 2,3-didehydro-GA9 is converted into a range of other gibberellins. The identified products included Gibberellin A5 (GA5), Gibberellin A31 (GA31), Gibberellin A62 (GA62), and trace amounts of Gibberellin A7 (GA7). nih.govresearchgate.net These findings demonstrate an active metabolic grid in maize seedlings capable of modifying the 2,3-didehydro structure. nih.govresearchgate.net

Distinct metabolic activities have been observed in the embryo and endosperm tissues of Marah macrocarpus. capes.gov.br Soluble enzyme preparations from both embryo and endosperm tissues were shown to convert 2,3-didehydro[14C1]GA9 into GA7. capes.gov.br This indicates the presence of enzymes capable of this specific conversion in both tissue types. Interestingly, in endosperm preparations, 2,3-didehydro-GA9 was also found to accumulate when Gibberellin A9 (GA9) was used as the initial substrate, suggesting that the formation of the 2,3-double bond is a metabolic step that can occur in this tissue. capes.gov.br

Further insight into the enzymatic conversions comes from studies with isolated enzymes. A gibberellin 3β-hydroxylase encoded by the GA4 gene from Arabidopsis thaliana, when expressed as a recombinant protein, was found to metabolize 2,3-didehydro-GA9. nih.gov The enzyme converted 2,3-didehydro-GA9 into its corresponding epoxide, 2,3-oxido-GA9. nih.gov This epoxidation reaction was less efficient than the hydroxylation of the saturated analogue, GA9, to Gibberellin A4 (GA4). nih.gov This specific reaction highlights epoxidation as a key metabolic fate for unsaturated gibberellins in certain enzymatic contexts. nih.gov

The following table summarizes the key research findings on the tissue-specific metabolism of this compound.

Table 1: Summary of Metabolic Conversions of this compound in Different Plant Systems

Plant/System Tissue/Enzyme Preparation Metabolite(s) Identified Reference(s)
Maize (Zea mays L.) Whole Seedlings (normal, d1, d5) GA5, GA7 (trace), GA31, GA62 nih.gov, researchgate.net
Marah macrocarpus Embryo (Enzyme preparation) GA7 capes.gov.br
Marah macrocarpus Endosperm (Enzyme preparation) GA7 capes.gov.br

Molecular Mechanisms of 2,3 Didehydro Gibberellin A9 Action and Signaling

Gibberellin Perception and Receptor Binding: GIBBERELLIN INSENSITIVE DWARF1 (GID1)

The perception of gibberellins (B7789140) occurs through the nuclear receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1). mdpi.comusp.br The binding of a bioactive gibberellin, such as the derivative of 2,3-Didehydro-gibberellin A9, to GID1 induces a conformational change in the receptor. murdoch.edu.au This change is a critical first step, enabling the formation of a GA-GID1 complex. mdpi.com The specificity of this binding is crucial, with biologically active gibberellins generally showing a higher affinity for GID1. usp.br In rice, the GID1 protein has been identified as a soluble receptor that binds to bioactive GAs. usp.br Similarly, Arabidopsis thaliana possesses three GID1 homologs (AtGID1a, AtGID1b, and AtGID1c) that all bind gibberellins. usp.br The interaction between GA and GID1 is characterized by two different timescales, which is attributed to a "lid" on the GID1 protein that can open and close at a slower rate compared to the binding and dissociation of the GA molecule. researchgate.net

Role of DELLA Proteins as Repressors in Gibberellin Signaling Pathway

At the core of the gibberellin signaling pathway are the DELLA proteins, which function as transcriptional repressors. mdpi.comfrontiersin.org These proteins are characterized by a conserved DELLA motif (aspartic acid–glutamic acid–leucine–leucine–alanine) and belong to the GRAS family of transcriptional regulators. mdpi.comcsic.es In the absence of gibberellins, DELLA proteins actively restrain plant growth by interacting with various transcription factors, thereby preventing the expression of GA-responsive genes. frontiersin.orgcsic.es The formation of the GA-GID1 complex facilitates the interaction with DELLA proteins, creating a stable GA-GID1-DELLA complex. mdpi.com This interaction is a key regulatory point in the pathway. mdpi.com Plants like Arabidopsis have multiple DELLA proteins (GAI, RGA, RGL1, RGL2, and RGL3), each with partially overlapping yet distinct functions in repressing GA responses. nih.gov

Ubiquitin-26S Proteasome Pathway Mediated Degradation of DELLA Proteins

The formation of the GA-GID1-DELLA complex serves as a signal for the degradation of DELLA proteins. mdpi.comfrontiersin.org This degradation is mediated by the ubiquitin-26S proteasome system, a major pathway for selective protein degradation in eukaryotes. steberlab.orgresearchgate.net The GA-GID1-DELLA complex recruits an F-box protein, which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. mdpi.comsteberlab.org In Arabidopsis and rice, the specific F-box proteins are SLY1 and GID2, respectively. nih.gov The SCFSLY1/GID2 complex then polyubiquitinates the DELLA protein, marking it for destruction by the 26S proteasome. mdpi.comnih.govnih.gov This targeted proteolysis of DELLA repressors is a conserved mechanism in both monocots and dicots. steberlab.org

Biological Roles and Physiological Effects of 2,3 Didehydro Gibberellin A9 and Its Bioactive Derivatives in Plants

Regulation of Seed Germination and Dormancy Release

Gibberellins (B7789140) play a fundamental role in signaling the transition from seed dormancy to germination. wikipedia.org This process is crucial for a plant's life cycle, allowing it to respond to favorable environmental conditions. Gibberellins within the seed embryo are believed to initiate starch hydrolysis by inducing the synthesis of the enzyme α-amylase. wikipedia.orgclinisciences.com This enzyme breaks down the stored starch reserves in the endosperm into glucose, which provides the necessary energy to nourish the emerging seedling during the early stages of germination before the photosynthetic apparatus is fully developed. wikipedia.orgclinisciences.com The balance between gibberellins and other hormones, like abscisic acid, is critical in regulating whether a seed remains dormant or begins to germinate. wikipedia.org

Modulation of Flower Development and Flowering Time

Gibberellins are key regulators of the transition from vegetative growth to the reproductive phase in plants. csic.esresearchgate.net They are involved in the induction of flowering, the development of floral organs, and the determination of sex expression in some species. ebi.ac.ukresearchgate.netnih.gov The synthesis of bioactive GAs in actively growing organs, particularly in floral tissues, underscores their importance in reproductive development. wikipedia.org Research indicates that environmental factors like photoperiod can influence GA concentration, which in turn regulates flowering time. wikipedia.org

Research in cucumber (Cucumis sativus) provides a clear example of the specialized role of GA precursors in flower development. While stamens are a known source of GAs for male flower development, the mechanism in female flowers was less understood. nih.govebi.ac.uk Studies have shown that the biologically inactive precursor, Gibberellin A9 (GA9), is produced in the ovaries of female cucumber flowers. nih.govebi.ac.uk This GA9 is then transported to the perianth (sepals and petals), where it is converted into the bioactive Gibberellin A4 (GA4) by the enzyme GA 3-oxidase. nih.govresearchgate.net This localized conversion to bioactive GA4 is essential for the proper development of the female flower. nih.govebi.ac.uk Transporting an inactive precursor rather than the active hormone may be a strategy to maintain the specific identity of floral organs and ensure successful fruit and seed production. nih.govebi.ac.uk

Table 1: Role of Gibberellin A9 (GA9) in Cucumber Female Flower Development

OrganGibberellin FormProcessEnzyme InvolvedOutcome
OvaryGibberellin A9 (GA9)Synthesis and TransportGA 20-oxidaseGA9 precursor is produced and moves to other floral parts. nih.govebi.ac.uk
Sepals/PetalsGibberellin A4 (GA4)Conversion from GA9GA 3-oxidaseBioactive GA4 promotes the growth and development of the female flower. nih.govresearchgate.net

The development of male reproductive organs is critically dependent on gibberellins. nih.gov The stamen, which consists of the anther and filament, is a primary site of GA biosynthesis. wikipedia.orgsemanticscholar.org In GA-deficient mutants of plants like tomato and Arabidopsis, stamen development is arrested, highlighting the hormone's essential role. nih.govsemanticscholar.org GAs are required for multiple stages of this process, from the initial development of stamen primordia to filament elongation, pollen maturation, and the eventual release of viable pollen. nih.gov In pumpkin (Cucurbita maxima), research has demonstrated that GA4 is synthesized de novo in the stamen just before rapid flower growth and that this stamen-derived GA is essential for the development of the entire male flower, including petals and the pedicel. semanticscholar.org

Female Flower Development (e.g., in Cucumber)

Role in Fruit Set and Development

The initiation of fruit set and the subsequent growth of the fruit are developmental processes significantly influenced by gibberellins, often in coordination with other hormones like auxins. csic.esresearchgate.netfrontiersin.org Pollination is a key event that can trigger an increase in GA biosynthesis, which is necessary for fruit set. nih.gov In tomato (Solanum lycopersicum), studies using biosynthesis inhibitors have shown that reduced GA levels lead to decreased fruit set and growth. nih.gov Research suggests that GA1 is the active gibberellin for tomato fruit growth. nih.gov Furthermore, the application of certain GAs to unpollinated ovaries can induce parthenocarpy (the development of fruit without fertilization), demonstrating the hormone's powerful role in initiating fruit development. frontiersin.orgnih.gov The levels of bioactive GAs typically increase after fertilization to promote the initial stages of fruit development, which involve both cell division and expansion, and then decrease as the fruit enters maturation and ripening phases. csic.es

Impact on Root Growth and Architecture

The influence of gibberellins (GAs) on root development is complex, with effects varying based on the specific gibberellin, its concentration, and the plant species. While extensive research exists on the roles of major bioactive GAs like GA1, GA3, and GA4 in root growth, specific studies focusing solely on the impact of 2,3-Didehydro-gibberellin A9 are limited. However, by examining the functions of its metabolic precursor, Gibberellin A9 (GA9), and the general activities of bioactive GAs, we can infer its potential roles. Gibberellins are crucial for regulating the size of the root apical meristem, cell division, and cell elongation. biorxiv.orgrothamsted.ac.uk

Research indicates that gibberellins are essential for root elongation, although high concentrations can be inhibitory. nih.gov In many plant species, the endogenous levels of GAs in the roots are often at or near saturating levels for optimal growth. nih.gov Gibberellins are synthesized in the growing root tip, indicating that root growth is autonomous in its requirement for these hormones. rothamsted.ac.uk The spatial distribution of GAs within the root is tightly regulated, with bioactive forms accumulating in the endodermal cells of the elongation zone, a process that appears to be actively transported and regulated. pnas.org

Gibberellins interact with other plant hormones, such as auxin and ethylene (B1197577), to orchestrate root development. nih.govmdpi.com For instance, while GAs generally promote primary root growth, they can act antagonistically with ethylene. mdpi.com In adventitious root formation, GAs have been shown to have an inhibitory effect on the initial stages of root formation but a stimulatory effect on the elongation of established primordia. nih.govoup.com

The regulation of gibberellin levels is critical for controlling the architecture of the root system. For example, high levels of GAs early in root development can inhibit the formation of the middle cortex in Arabidopsis, while a later decrease in GA levels promotes its formation. frontiersin.orgnih.gov This demonstrates the role of GAs as a molecular switch for temporal changes in root growth and development. frontiersin.orgnih.gov

Table 1: Research Findings on the Impact of Gibberellins on Root Parameters

Gibberellin/Treatment Plant Species Key Findings on Root System Reference
Bioactive fluorescent GAsArabidopsis thalianaAccumulated specifically in the endodermal cells of the root elongation zone, suggesting active transport. pnas.org
Exogenous GA3Nicotiana tabacum (Tobacco)Significantly reduced the total number of adventitious roots. Stimulated elongation of established primordia. nih.govoup.com
GA biosynthesis inhibitor (PAC)Nicotiana tabacum (Tobacco)Reduced the number of adventitious roots, but to a lesser extent than GA3. oup.com
General GibberellinsArabidopsis thalianaRegulate root meristem size by affecting cell division. High levels inhibit middle cortex formation early in development. frontiersin.orgnih.gov
General GibberellinsGeneralEssential for root elongation, but high concentrations can be inhibitory. Roots often contain near-saturating levels. nih.gov
Shoot-to-root transported GA4Arabidopsis thalianaLed to an increase in HY5 protein levels in lateral root primordia, which then repressed auxin signaling to inhibit lateral root growth under far-red light enrichment. biorxiv.org
General GibberellinsGeneralSignalling is necessary for root extension by determining the rate of cell division in the meristem and cell expansion in the elongation zone. rothamsted.ac.uk
Exogenous GA3EucalyptusPromoted xylogenesis in roots and stems. mdpi.com

Regulation of 2,3 Didehydro Gibberellin A9 Homeostasis

Genetic Regulation of Biosynthetic and Catabolic Genes (e.g., GA2ox, GA3ox, GA20ox)

The concentration of gibberellins (B7789140), including the precursor GA9, is primarily controlled at the genetic level through the expression of key biosynthetic and catabolic enzymes. The main gene families involved are GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox). nih.govnih.gov

GA20ox genes encode enzymes that catalyze several steps in the later stages of the GA biosynthetic pathway, leading to the formation of C19-GAs like GA9 and GA20 from their C20-GA precursors (GA12 and GA53). oup.compnas.org Overexpression of GA20ox genes can lead to an increase in GA concentration. wikipedia.org

GA3ox genes encode enzymes that catalyze the final step in the formation of bioactive GAs, such as the conversion of GA9 to the highly active GA4. oup.compnas.org The expression of GA3ox is crucial for producing the hormones that directly stimulate growth responses.

GA2ox genes encode enzymes responsible for the deactivation of bioactive GAs and their immediate precursors. nih.gov For instance, GA2-oxidase can convert GA9 into the inactive GA51. nih.gov This catabolic process is essential for reducing GA levels and preventing excessive growth.

These gene families often have multiple members, each with distinct expression patterns, suggesting specific roles in different tissues and at various developmental stages. mdpi.com For example, in pea, the expression of PsGA3ox1 and PsGA2ox1 is differentially regulated in the pericarp following pollination to control the levels of bioactive GA1. nih.gov

Transcriptional Control and Feedback Mechanisms

The expression of GA metabolic genes is tightly controlled by transcriptional feedback and feedforward loops to maintain homeostasis. portlandpress.com This regulation is mediated by the GA signaling pathway, primarily through the action of DELLA proteins, which are negative regulators of GA responses. portlandpress.comoup.com

When bioactive GA levels are low, DELLA proteins accumulate and can interact with transcription factors to upregulate the expression of GA20ox and GA3ox genes, thereby increasing GA synthesis. pnas.orgresearchgate.net Conversely, when bioactive GA levels are high, GAs promote the degradation of DELLA proteins. researchgate.net This degradation relieves the repression on GA-responsive genes and, importantly, leads to the downregulation of GA20ox and GA3ox expression, a process known as feedback inhibition. wikipedia.orgoup.com

Simultaneously, high levels of bioactive GAs can induce the expression of GA2ox genes, a feedforward mechanism that enhances the catabolism of GAs. wikipedia.orgportlandpress.com This dual control system ensures that GA levels are precisely modulated. For instance, in Arabidopsis, mutants with impaired GA signaling show elevated expression of GA biosynthetic genes that cannot be suppressed by applying external GA. portlandpress.com Mathematical models have further elucidated that the feedback regulation of GA20ox is a significant factor in controlling endogenous GA levels. pnas.org

Environmental Regulation

Plants constantly adjust their growth and development in response to environmental cues, and this often involves modulating GA levels.

Light Influence

Light is a critical environmental signal that influences GA metabolism, particularly during processes like seed germination and seedling development. nih.gov Red light, perceived by phytochrome (B1172217) photoreceptors, can promote seed germination by increasing the expression of GA3ox genes, leading to higher levels of bioactive GAs. usp.brnih.gov

In developing seedlings, light generally suppresses stem elongation by reducing the levels of active GAs. ucla.edu For example, transferring etiolated pea seedlings to light causes a rapid and dramatic decrease in the content of the active gibberellin GA1. nih.gov This is often achieved by altering the expression of GA metabolic genes. usp.br Blue light, in particular, has been shown to upregulate the expression of GA2ox genes in Arabidopsis, leading to the deactivation of GAs. ucla.edu In tomato seedlings, an increased ratio of blue to red light elevates the transcript levels of the GA inactivation gene SlGA2ox7, resulting in lower levels of bioactive GA4. jst.go.jp

Temperature Effects (e.g., Vernalization)

Temperature significantly impacts GA biosynthesis and signaling. nih.gov Prolonged exposure to cold, known as vernalization, is required for flowering in many plant species and can influence GA metabolism. In winter canola, vernalization leads to a substantial increase in the concentrations of several GAs, including GA1, GA19, and GA20. nih.gov This suggests that low temperatures can stimulate GA biosynthesis. nih.gov Studies in Arabidopsis have shown that low temperatures during seed imbibition upregulate a subset of GA biosynthesis genes, including AtGA3ox1, leading to an increase in bioactive GAs and promoting germination. nih.gov

Conversely, high temperatures can inhibit processes like tuberization in potatoes by promoting the synthesis of gibberellins in the buds. researchgate.net In Arabidopsis seeds, high temperatures repress the expression of GA20ox and GA3ox genes, leading to reduced levels of bioactive GAs and inhibiting germination. oup.com Similarly, in rice, moderately low temperatures reduce the expression of GA20ox3 and GA3ox1 in developing anthers, disrupting pollen development. nih.gov

Stress Responses (e.g., Drought, Salinity)

Abiotic stresses such as drought and high salinity generally lead to a reduction in the levels of bioactive GAs, which contributes to growth inhibition as a survival mechanism. biologists.com Under drought conditions, the expression of GA biosynthesis genes like GA20ox1 and GA20ox2 is inhibited, while the expression of the catabolic gene GA2ox7 is promoted in tomato. nih.gov This leads to reduced levels of bioactive GAs and suppresses leaf expansion. nih.gov

Salt stress also triggers a decrease in endogenous bioactive GAs in Arabidopsis seedlings, which is associated with the accumulation of DELLA proteins. biologists.com This DELLA accumulation helps to restrain growth and enhance stress tolerance. biologists.com The reduction in GA levels under stress is a key adaptive response, allowing the plant to conserve resources and prioritize survival over growth. biologists.comnih.gov

Developmental Stage-Specific Regulation

The regulation of GA homeostasis is highly specific to the developmental stage and even the particular tissue or organ. nih.govoup.com During fruit development in pea, the seeds play a crucial role in regulating GA metabolism in the surrounding pericarp (pod). nih.govoup.com The expression of GA biosynthesis and catabolism genes in the pericarp is controlled by signals, likely the auxin 4-chloroindole-3-acetic acid, originating from the seeds to modulate the level of bioactive GA required for fruit set and growth. nih.govoup.com

In developing pea seeds, the transcription of GA metabolism genes and the concentration of GAs are tightly regulated in a tissue-specific manner (seed coat, endosperm, and embryo) to coordinate different developmental events. oup.com For example, the seed coat shows high levels of GA biosynthesis genes and the growth-promoting GA1 during its main growth phase. oup.com Later, as the embryo matures, there is a shift towards the deactivation of GA1 to GA8 in the embryo axis, likely to limit growth and allow the seed to enter maturation. oup.com Similarly, in cucumber, the precursor GA9 is produced in the ovaries and transported to the sepals and petals, where it is converted to bioactive GA4, which is essential for female flower development. biologists.comresearchgate.net

Interactions with Other Phytohormones

Cross-Talk with Auxins

The relationship between gibberellins (B7789140) and auxins is largely cooperative and synergistic, particularly in promoting growth processes like stem elongation. researchgate.netusp.br

Metabolic Interactions: A primary mechanism of their cross-talk involves the regulation of hormone biosynthesis. Auxin, specifically indole-3-acetic acid (IAA), has been shown to promote the biosynthesis of active GAs. usp.br It can achieve this by up-regulating the expression of genes encoding key GA biosynthesis enzymes, such as GA20-oxidase and GA3-oxidase, while suppressing genes for GA-deactivating enzymes like GA2-oxidase. encyclopedia.pubnih.gov This effect has been observed in various plants, including pea and tobacco, suggesting it may be a widespread mechanism. usp.br For instance, the removal of the plant's apical bud, a major source of auxin, leads to a reduction in GA levels in the stem, an effect that can be reversed by applying auxin. usp.br

Signaling Interactions: The interaction also occurs at the signaling level. GAs function by promoting the degradation of DELLA proteins, which are growth repressors. Auxin can also contribute to the destabilization of DELLA proteins, thus enhancing GA signaling. nih.gov Conversely, gibberellins are necessary for the proper function of some PIN-FORMED (PIN) proteins, which are crucial transporters for auxin, thereby influencing auxin distribution and activity. mdpi.com

Interplay with Abscisic Acid (ABA)

The interaction between gibberellins and abscisic acid is classically antagonistic, forming a crucial hormonal balance that governs major developmental transitions, most notably seed dormancy and germination. frontiersin.orgfrontiersin.org

Opposing Roles: Generally, GA promotes processes like seed germination, growth, and flowering, while ABA acts as an inhibitor of these same processes, promoting dormancy and stress responses. ijarbs.comfrontiersin.org The ratio of GA to ABA is a critical determinant for whether a seed remains dormant or begins to germinate. ijarbs.com

Reciprocal Inhibition of Biosynthesis: The antagonism extends to their metabolic pathways. ABA can inhibit the biosynthesis of GA by down-regulating the expression of GA biosynthetic genes. frontiersin.org Conversely, GAs can suppress ABA synthesis. For example, the transcription factor ABI4, which is involved in ABA signaling, has been shown to increase ABA biosynthesis while simultaneously decreasing GA biosynthesis, thereby deepening seed dormancy. frontiersin.org

Signaling Pathway Antagonism: At the signaling level, components of the ABA pathway can inhibit the GA response. For instance, the ABA-induced protein kinase PKABA1 can suppress the GA-induced expression of genes like α-amylase in cereal grains, which is essential for germination. nih.gov This antagonism is complex and can be mediated by various regulatory proteins, including DELLA proteins, which act as integrators of the two signaling pathways. frontiersin.org

Relationships with Cytokinins

The interaction between gibberellins and cytokinins is predominantly antagonistic and is crucial for regulating the balance between cell division and differentiation, particularly in meristems. researchgate.net

Antagonistic Effects on Development: Cytokinins are known to promote cell division and shoot growth while inhibiting root elongation. researchgate.net Gibberellins often have the opposite effect, promoting cell elongation and, in some contexts, root elongation while being less involved in cell division. nih.govresearchgate.net This antagonistic balance is vital for processes like shoot and root development and the maintenance of the shoot apical meristem. researchgate.net

Cross-regulation of Signaling and Metabolism: There is evidence of reciprocal negative regulation. Cytokinins can inhibit the production of GA and promote its deactivation. nih.gov In return, GAs can repress cytokinin responses. researchgate.net This cross-talk can be mediated by key regulatory proteins. For example, the protein SPINDLY (SPY) acts as a negative regulator of GA signaling but also as a positive regulator of cytokinin signaling. researchgate.netnih.gov GA can inhibit cytokinin responses through its influence on SPY, making SPY a central point of integration for these two pathways. nih.gov

Interactions with Ethylene (B1197577)

The relationship between gibberellins and ethylene is highly complex, exhibiting both antagonistic and synergistic interactions depending on the specific developmental process and environmental context. nih.gov

Antagonistic Interactions: In many cases, the two hormones act in opposition. For example, GAs typically enhance primary root growth, whereas ethylene represses it. mdpi.com Ethylene can negatively modulate GA levels by altering the expression of GA biosynthesis and catabolism genes. mdpi.comfrontiersin.org Furthermore, ethylene signaling can stabilize DELLA proteins, thereby inhibiting GA responses and leading to reduced growth. frontiersin.org

Synergistic Interactions: Despite their frequent opposition, GA and ethylene can also work together. During the shade avoidance response, ethylene can enhance GA action to promote shoot elongation. nih.gov In submerged deepwater rice, ethylene accumulation induces adventitious root growth, a response that is synergistically enhanced by GAs, even though GA alone has little effect. nih.gov This indicates that the context of the interaction is critical to the outcome.

Synergistic and Antagonistic Effects in Various Plant Processes

The interplay between gibberellins and other phytohormones creates a complex regulatory network that allows plants to finely control their development in response to internal and external cues. The nature of these interactions—whether synergistic or antagonistic—is not fixed but is highly dependent on the specific biological process.

In general, gibberellins act cooperatively with other growth-promoting hormones like auxins. mdpi.com Their interactions are often antagonistic with stress-related hormones such as abscisic acid. mdpi.com The relationships with cytokinins and ethylene are more nuanced, shifting between antagonism and synergy based on the developmental context. nih.govresearchgate.net

Interactive Data Table: Overview of Gibberellin (GA) Hormonal Interactions

Interacting HormonePrimary Nature of InteractionKey Processes RegulatedMolecular Mechanisms
Auxins Synergistic/CooperativeStem Elongation, Fruit Development, Root GrowthAuxin promotes GA biosynthesis (upregulates GA3ox, GA20ox); both pathways lead to degradation of DELLA proteins. encyclopedia.pubresearchgate.netnih.gov
Abscisic Acid (ABA) AntagonisticSeed Dormancy & Germination, Root Growth, FloweringReciprocal inhibition of biosynthesis; ABA signaling components (e.g., PKABA1) inhibit GA-induced gene expression. frontiersin.orgfrontiersin.orgnih.gov
Cytokinins AntagonisticMeristem Maintenance, Shoot/Root Elongation, Cell DifferentiationReciprocal negative regulation of signaling and metabolism; mediated by integrator proteins like SPINDLY (SPY). researchgate.netresearchgate.netnih.gov
Ethylene Context-Dependent (Antagonistic & Synergistic)Root Growth, Shade Avoidance, Apical Hook Formation, Adventitious RootingEthylene can stabilize DELLA proteins (antagonism) or work with GA to promote elongation (synergy). mdpi.comnih.govnih.gov

Analytical Methodologies for 2,3 Didehydro Gibberellin A9 Research

Sample Preparation Techniques: Extraction, Pre-concentration, and Purification from Plant Matrices

The analysis of 2,3-Didehydro-gibberellin A9 from plant tissues is challenging due to its presence in trace amounts amidst a multitude of interfering substances. researchgate.net Therefore, a multi-step sample preparation procedure is essential to isolate and concentrate the analyte before instrumental analysis.

The initial step involves the homogenization of frozen plant tissues, followed by extraction with organic solvents. researchgate.net A common approach is to use a mixture of ethanol (B145695) and ethyl acetate (B1210297) to sequentially extract gibberellins (B7789140). agraria.com.br Methanol (B129727) is also frequently employed for the extraction of GAs from plant material. ebi.ac.uk To minimize degradation, extraction is often performed with cold solvents, such as 80% methanol. chrom-china.com

Following extraction, the crude extract undergoes several purification and pre-concentration steps. Partitioning against ethyl acetate at different pH levels is a common strategy to separate acidic compounds like gibberellins from other matrix components. Further purification can be achieved using techniques such as polyvinylpolypyrrolidone (PVPP) column chromatography to remove phenolic compounds. tandfonline.com

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of gibberellins from plant extracts. researchgate.netscirp.org Mixed-mode SPE cartridges, which have both reversed-phase and ion-exchange properties, are particularly effective for isolating a broad range of phytohormones, including gibberellins. scirp.org For instance, a method involving matrix solid-phase dispersion (MSPD) has been developed where the plant sample is blended with C18 sorbent. This mixture is then packed into a cartridge, and the gibberellins are eluted with a methanol-water solution. chrom-china.com

The table below summarizes common techniques used in the sample preparation for gibberellin analysis.

Step Technique Purpose Example Solvent/Sorbent
Extraction Solvent ExtractionTo isolate gibberellins from the plant matrix.Methanol, Ethanol, Ethyl Acetate agraria.com.brebi.ac.uk
Purification Solvent PartitioningTo separate acidic gibberellins from other compounds.Ethyl Acetate agraria.com.br
Purification Column ChromatographyTo remove interfering substances like phenolics.Polyvinylpolypyrrolidone (PVPP) tandfonline.com
Pre-concentration & Purification Solid-Phase Extraction (SPE)To concentrate the sample and further remove impurities.C18, Mixed-mode sorbents chrom-china.comscirp.org
Purification Thin-Layer Chromatography (TLC)For further separation of gibberellin fractions.Silica gel, Kieselguhr agraria.com.br

Spectrometric Detection Methods

Spectrometric methods, especially mass spectrometry, are indispensable for the definitive identification and quantification of this compound due to their high sensitivity and selectivity. researchgate.net

Mass spectrometry provides information on the mass-to-charge ratio of the analyte, allowing for its identification. When coupled with a chromatographic system (LC-MS or GC-MS), it becomes a highly powerful analytical tool. researchgate.net

Tandem Mass Spectrometry (MS/MS) , also known as MS², significantly enhances the selectivity and sensitivity of detection. wikipedia.org In a typical LC-MS/MS experiment, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. wikipedia.org This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. chrom-china.com Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of gibberellins by LC-MS. chrom-china.com

GC-MS is a classic and reliable method for the identification of gibberellins, including this compound. agraria.com.broup.com After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a fingerprint for the compound. agraria.com.br By comparing the retention time and the mass spectrum of a peak in a sample to that of an authentic standard, a positive identification can be made. agraria.com.broup.com Full-scan GC-MS is used for the identification of unknown metabolites, while selected ion monitoring (SIM) can be used for the targeted quantification of known compounds with higher sensitivity. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the identification and quantification of gibberellins (GAs), including this compound, in complex plant matrices. researchgate.net This method is favored for its high sensitivity and selectivity, which are crucial given the trace concentrations of GAs in plant tissues, often at the nanogram per gram fresh weight level or lower. researchgate.net The typical LC-MS workflow for GA analysis involves several key stages: sample extraction and purification, chromatographic separation, and mass spectrometric detection. nih.gov

Robust methods have been developed for the extraction and purification of GAs from plant material. researchgate.net A common approach involves solid-phase extraction (SPE) to selectively enrich and clean up the analytes from complex plant extracts. researchgate.netscirp.org For instance, a two-step SPE procedure using Oasis® MCX-HLB and Oasis® MAX cartridges has been shown to provide efficient clean-up and a total recovery of internal standards of about 72% from plant extracts of Arabidopsis thaliana and Brassica napus. researchgate.net

Following purification, the extract is subjected to chromatographic separation, typically using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC). scirp.orgnih.gov UPLC systems, in particular, offer high resolution, short analysis times, and cost savings. creative-proteomics.com A rapid baseline chromatographic separation of 20 non-derivatized GAs has been achieved using a reversed-phase Acquity CSH® C18 column with a mobile phase consisting of methanol and aqueous 10mM-ammonium formate. researchgate.net

The separated compounds are then introduced into a mass spectrometer, commonly a tandem quadrupole mass spectrometer (qMS/MS) equipped with an electrospray ionization (ESI) source. nih.govcreative-proteomics.com GAs, being carboxylic acids, are typically analyzed as free acids, which give dominant quasi-molecular ions of [M-H]⁻ in negative ion mode. researchgate.net Detection is performed in multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity, with limits of detection reported to be in the low femtomole range (0.08 to 10 fmol). researchgate.netcreative-proteomics.com This high-resolution UPLC-ESI-MS/MS method enables the precise and accurate quantification of GAs, even at ultra-low concentrations. creative-proteomics.com

Table 1: Typical Parameters for LC-MS/MS Analysis of Gibberellins

Parameter Description Reference
Sample Preparation Solid-Phase Extraction (SPE) with mixed-mode cation exchange (MCX) and anion exchange (MAX) cartridges. researchgate.net
Chromatography Ultra-Performance Liquid Chromatography (UPLC). nih.govcreative-proteomics.comcas.cz
Column Reversed-phase C18 (e.g., Acquity CSH® C18). researchgate.netscirp.org
Mobile Phase Gradient elution with methanol and aqueous 10mM-ammonium formate. researchgate.net
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode for free acids. researchgate.netnih.gov
Mass Analyzer Tandem quadrupole mass spectrometer (qMS/MS). nih.gov
Detection Mode Multiple Reaction Monitoring (MRM). creative-proteomics.comcreative-proteomics.com

| Detection Limits | 0.08–10 fmol. | researchgate.net |

High-Throughput Analytical Approaches

The need to analyze a large number of samples in studies of plant development and hormone signaling has driven the development of high-throughput analytical methods for gibberellins. researchgate.netnih.gov These approaches focus on automating and accelerating the analytical workflow, from sample preparation to data acquisition. nih.gov

A key innovation in high-throughput analysis is the use of automated liquid handling systems for solid-phase extraction (SPE). nih.gov This automation significantly reduces manual labor and sample processing time, enabling the simultaneous preparation of a large number of samples. One developed method allows for the analysis of over 180 plant samples at once. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is integral to high-throughput analysis due to its rapid separation capabilities compared to traditional HPLC. creative-proteomics.com The short analysis times allow for a greater number of samples to be run in a given period. creative-proteomics.com

To further enhance throughput and sensitivity, chemical derivatization techniques have been employed. nih.gov Because gibberellins are negatively charged compounds, their detection sensitivity can be limited. A derivatization process using bromocholine, which adds a quaternary ammonium (B1175870) functional group, converts the GAs into positively charged derivatives. nih.gov This "MS-probe" modification allows all major plant hormones, including GAs, to be measured in the more sensitive positive ion mode in a single UPLC-ESI-MS/MS run, increasing the quantification limits for gibberellins by up to 50-fold. nih.gov The combination of automated SPE, fast UPLC separation, and sensitivity-enhancing derivatization creates a highly sensitive and high-throughput platform for the simultaneous analysis of dozens of phytohormone species, including various gibberellins, from small amounts (<100 mg FW) of plant tissue. nih.gov

Radio-labeling and Tracer Studies for Metabolic Pathway Elucidation

Radio-labeling, or tracer techniques, are powerful tools for elucidating the metabolic pathways of compounds in biological systems. csjmu.ac.inslideshare.net This methodology involves introducing a precursor molecule labeled with a radioisotope (such as ¹⁴C or ³H) into a plant or cell-free system and then tracking the appearance of the radioactive label in downstream metabolites. csjmu.ac.inslideshare.net This approach has been instrumental in defining the biosynthetic and metabolic fate of gibberellins, including this compound.

In a key study investigating gibberellin biosynthesis in maize (Zea mays L.), [17-¹⁴C]-labeled 2,3-dehydro-GA₉ was injected into normal, dwarf-1 (d1), and dwarf-5 (d5) seedlings. nih.gov The radioactive metabolites produced by the plant tissues were subsequently purified and identified using full-scan gas chromatography-mass spectrometry (GC-MS) and Kovats retention index data. nih.gov This tracer study revealed that this compound is metabolized into several other gibberellins. nih.govresearchgate.net The identified metabolites provided in vivo evidence for a metabolic grid in maize, where different biosynthetic branches can converge. nih.gov

Table 2: Identified Metabolites from [17-¹⁴C]-2,3-Didehydro-gibberellin A9 Feeding Studies in Maize

Precursor Identified Metabolite Reference
[17-¹⁴C]-2,3-Didehydro-GA₉ Gibberellin A₅ (GA₅) nih.govresearchgate.net
[17-¹⁴C]-2,3-Didehydro-GA₉ Gibberellin A₇ (GA₇) (trace amounts) nih.govresearchgate.net
[17-¹⁴C]-2,3-Didehydro-GA₉ Gibberellin A₃₁ (GA₃₁) nih.govresearchgate.net
[17-¹⁴C]-2,3-Didehydro-GA₉ Gibberellin A₆₂ (GA₆₂) nih.govresearchgate.net

Another application of radio-labeling is in enzyme assays. For example, [2,3-³H₂]GA₉ was used as a tritiated substrate to measure the activity of gibberellin 3β-hydroxylases prepared from immature seeds of Cucurbita maxima. oup.com In these experiments, the conversion of [2,3-³H₂]GA₉ to its product, [2-³H]GA₄, was monitored to determine the inhibitory effects of various fluorogibberellin analogues on the enzyme's activity. oup.com This demonstrates how radio-labeled substrates like labeled this compound (or its immediate precursor) are crucial for probing enzyme kinetics and identifying substrates or inhibitors of specific biosynthetic steps. oup.com

Evolutionary and Biotechnological Perspectives in Plant Science

Evolution of Gibberellin Metabolism and Signaling Pathways in Plants

Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that regulate a wide array of developmental processes in plants. nih.gov The intricate network of GA metabolism and signaling did not appear in its entirety but rather evolved over time, with key components emerging at different stages of plant evolution.

The core of GA signaling in vascular plants revolves around the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptors and DELLA proteins, which act as nuclear repressors of GA responses. nih.gov Evolutionary analyses suggest that DELLA proteins are ancient, being conserved across all land plants. nih.gov These proteins predate the evolution of a complete GA metabolic pathway and the GID1 receptor. nih.gov The origin of GA signaling is linked to the GID1 receptor coopting the N-terminal domain of DELLA proteins, which already functioned as a transcriptional coactivator domain in ancestral forms. nih.gov Gibberellins induce the degradation of DELLA proteins, thus releasing the repression of growth and other developmental processes. nih.govresearchgate.net

The GA biosynthesis pathway itself is thought to have evolved with the advent of vascular plants. oup.com In these plants, GAs are involved in reproductive development in lower vascular plants like lycophytes and ferns, while in higher plants, their functions have expanded to include promoting organ growth, seed germination, and flowering. oup.com The biosynthesis of bioactive GAs, such as GA1 and GA4, from the precursor GA12 involves a branching pathway. oup.comfrontiersin.org One branch involves 13-hydroxylation leading to GAs like GA1, while the non-13-hydroxylation pathway produces GAs such as GA4. oup.com The diversification of enzymes, particularly those in the later steps of the pathway, such as 2-oxoglutarate-dependent dioxygenases (2-ODDs), has led to the wide chemical diversity of GAs found in nature. frontiersin.orgresearchgate.net Species-specific modifications to gibberellins appear to have been acquired during the evolution of flowering plants. frontiersin.orgnih.gov

2,3-Didehydro-gibberellin A9 is a C19-gibberellin that appears in these complex metabolic grids. frontiersin.org For instance, in maize seedlings, 2,3-dehydro-GA9 was found to be metabolized to GA5 and GA7. Research on fluorinated gibberellin analogues in a cell-free system from bean ( Phaseolus vulgaris ) showed that 13-fluoro-GA9 was converted into both 13-fluoro-GA4 and 2,3-didehydro-13-fluoro-GA9. oup.com This suggests that the desaturation reaction to form the 2,3-didehydro structure is a part of the metabolic capabilities of certain plant enzyme systems. In some cases, GA9 can be transformed into GA7 via a 2,3-didehydro-GA9 intermediate. nih.gov However, the precise evolutionary emergence and significance of this specific metabolic step are not yet fully elucidated.

Table 1: Key Components in the Evolution of Gibberellin Signaling

ComponentEvolutionary AppearanceFunction
DELLA Proteins Conserved in all land plantsNuclear repressors of GA-regulated processes. nih.gov
GID1 Receptor Ancestor of vascular plantsPerceives GA and promotes DELLA degradation. nih.gov
Full GA Metabolism Ancestor of vascular plantsBiosynthesis of various GA forms. nih.gov

Application of Research Findings in Plant Growth Regulation and Crop Improvement Strategies

The understanding of gibberellin metabolism and signaling has been pivotal in modern agriculture, most notably in the "Green Revolution." nih.govoup.com By manipulating GA levels or responses, it has been possible to develop crops with desirable agronomic traits.

A primary application has been the development of semi-dwarf crop varieties, particularly in wheat and rice. oup.com These plants, which often have mutations in GA biosynthesis or signaling genes, are shorter and more resistant to lodging (bending over), which allows for the application of higher levels of nitrogen fertilizers to boost grain yield. oup.com

Beyond creating semi-dwarf varieties, research on gibberellins offers several strategies for crop improvement:

Enhanced Germination and Dormancy Control: GAs are key promoters of seed germination. nih.govresearchgate.net The balance between GA and the inhibitory hormone abscisic acid (ABA) is a major regulator of this process. nih.gov Applying GAs can promote uniform and rapid germination, which is critical for establishing a consistent crop stand. numberanalytics.com

Increased Yield and Fruit Development: Manipulating GA levels can enhance various yield components. For example, the application of gibberellic acid (GA3) is used to increase fruit size in crops like grapes. numberanalytics.com Research in cucumber has shown that the precursor gibberellin A9 is essential for female flower development, highlighting the role of specific GAs in reproductive success. ebi.ac.uk

Modulation of Plant Architecture: GAs control traits like stem elongation, leaf expansion, and tillering. nih.govoup.com Fine-tuning GA levels in a tissue-specific manner could lead to ideal plant architectures for different cropping systems, optimizing light interception and resource allocation. oup.com

Stress Tolerance: There is growing evidence that GAs interact with stress response pathways. nih.gov For instance, GA inactivation is often part of the response to abiotic stresses like cold. researchgate.net Modulating GA signaling may therefore offer a way to improve crop resilience.

While much of the focus has been on major bioactive GAs like GA1, GA3, and GA4, or precursors like GA9, the potential of less-studied intermediates like this compound in these applications remains largely unexplored. cymitquimica.comlookchem.com Its role as a metabolite of GA9 suggests it is part of the native metabolic network in some plants, but its specific biological activity and potential for targeted manipulation in crop improvement are not yet known. nih.govnih.gov

Table 2: Examples of Gibberellin Application in Crop Improvement

Application AreaMechanism of ActionExample Crop(s)
Plant Height Control Reduction of GA levels or signaling response.Wheat, Rice
Seed Germination Promotion of dormancy breakage.Barley, Wheat
Fruit Size and Set Enhancement of fruit development processes.Grapes
Flowering Regulation of floral initiation and development.Cucumber

Future Directions in this compound Research

The current body of research on gibberellins is extensive, yet specific knowledge about this compound is limited. Future research should focus on elucidating the specific role and potential applications of this compound.

Key areas for future investigation include:

Determination of Biological Activity: A fundamental gap is the lack of comprehensive data on the biological activity of this compound. Bioassays on various model plants and crop species are needed to determine if it acts as a bioactive GA, an inactive intermediate, or a precursor to other active forms. Understanding its affinity for the GID1 receptor would be a critical first step.

Elucidation of its Metabolic Role: While it has been identified as a metabolite in some species, its prevalence across the plant kingdom is unknown. Further metabolic studies in a wider range of plants are required to understand where it fits in the GA biosynthesis and catabolism network. Identifying the specific enzymes (likely desaturases) responsible for its formation from GA9 and its subsequent conversion would be crucial.

Investigating its Role in Development and Stress Response: Research should explore the physiological contexts in which this compound is produced. This includes examining its levels during different developmental stages (e.g., germination, flowering, fruit development) and under various environmental stresses. This could reveal specialized functions that are not apparent from studies on other gibberellins.

Exploring Biotechnological Potential: Once its biological activity is understood, its potential for crop improvement can be assessed. If it is a potent bioactive GA, or a precursor to one, the genes involved in its metabolism could become targets for genetic engineering to fine-tune growth and development. Conversely, if it is an inactive product, enhancing its production could be a novel way to reduce active GA levels and achieve desired traits like semi-dwarfism.

Chemical Synthesis and Analogues: Developing efficient methods for the chemical synthesis of this compound and its analogues would facilitate the research mentioned above. These compounds could be used as standards for quantification in plant tissues and as probes to study GA signaling and metabolism.

By addressing these research questions, the scientific community can move this compound from a relatively obscure metabolite to a potentially valuable component in the toolkit for understanding and improving plant growth and productivity.

Q & A

Q. What stereochemical features define 2,3-Didehydro-gibberellin A9, and how are they validated experimentally?

this compound is characterized by seven stereocenters and a pentacyclic framework. Its stereochemistry is validated using nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, to resolve coupling constants and spatial arrangements. X-ray crystallography may further confirm configurations when crystallizable derivatives are synthesized. The compound’s InChI key (NJHXRWOUQCGQAV-CLUSAYNTSA-N) and CAS registry (2531-21-7) ensure unambiguous identification in databases .

Q. What analytical methods are recommended to assess the purity of this compound in synthetic preparations?

High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard for purity assessment, given the compound’s conjugated double bonds. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can detect impurities at trace levels (<1%). Ensure column selection (e.g., C18 reverse-phase) matches polarity, and validate methods using certified reference standards (≥95% purity as per commercial benchmarks) .

Advanced Research Questions

Q. How can researchers mitigate interference from endogenous gibberellins when evaluating this compound’s bioactivity in plant systems?

Use gibberellin-deficient mutants (e.g., Arabidopsis ga1-3) or apply gibberellin biosynthesis inhibitors (e.g., paclobutrazol) to suppress endogenous hormone synthesis. Quantify residual gibberellins via LC-MS/MS with deuterated internal standards. Dose-response curves should include negative controls (solvent-only) and parallel assays with structurally related gibberellins (e.g., GA9) to isolate specific effects of the 2,3-didehydro modification .

Q. How should contradictory data on this compound’s role in GA signaling pathways be resolved?

Discrepancies may arise from species-specific receptor affinities (e.g., GID1 in rice vs. Arabidopsis) or experimental conditions (e.g., light/dark cycles affecting GA metabolism). To address this:

  • Perform comparative studies across model species using isogenic lines.
  • Employ transcriptomics (RNA-seq) to map downstream gene expression profiles under standardized conditions.
  • Validate receptor binding via surface plasmon resonance (SPR) assays using recombinant GID1 proteins .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Regioselective oxidation : Use TEMPO/oxone systems to target specific hydroxyl groups without altering the conjugated diene.
  • Protecting groups : Introduce tert-butyldimethylsilyl (TBDMS) ethers to shield reactive sites during functionalization.
  • Metabolic blocking : Incorporate 13C^{13}\text{C}-labeled precursors in Gibberella fujikuroi cultures to track biosynthetic modifications and isolate intermediates .

Methodological Guidelines

Q. How should systematic reviews integrate fragmented data on this compound’s ecological roles?

Follow PRISMA guidelines for literature screening:

  • Define inclusion criteria (e.g., peer-reviewed studies with quantitative dose-response data).
  • Use tools like Covidence to manage risk-of-bias assessments (e.g., selection bias in field studies).
  • Perform meta-analyses using random-effects models if heterogeneity (I2^2 > 50%) is observed. Document protocols in registries like PROSPERO to ensure reproducibility .

Q. What precautions are critical when handling this compound in laboratory settings?

  • Storage : Maintain at -20°C under inert gas (argon) to prevent oxidation.
  • Waste disposal : Hydrolyze lactone rings with 0.1M NaOH before incineration to avoid environmental persistence.
  • Safety : Use fume hoods and PPE (nitrile gloves, lab coats) per GHS hazard codes (H225: flammable liquid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.